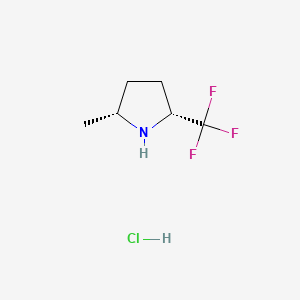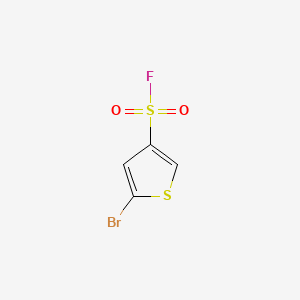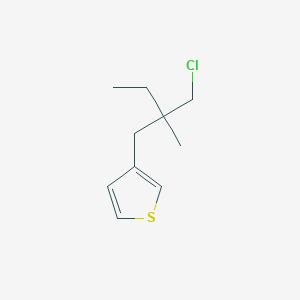
3-(2-(Chloromethyl)-2-methylbutyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Chloromethyl)-2-methylbutyl)thiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Chloromethyl)-2-methylbutyl)thiophene can be achieved through several methods. One common approach involves the halogenation of thiophene derivatives. For instance, the halogen dance reaction is a useful synthetic tool for accessing positions in aromatic and heteroaromatic systems, such as thiophenes, for subsequent functionalization . This reaction involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide, leading to the formation of rearranged lithiated intermediates .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis methods. For example, the catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) can be used to produce thiophene derivatives . This method is efficient for producing large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Chloromethyl)-2-methylbutyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-(Chloromethyl)-2-methylbutyl)thiophene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(2-(Chloromethyl)-2-methylbutyl)thiophene involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, such as enzymes or receptors, modulating their activity and leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)thiophene: A simpler derivative with similar reactivity.
2-(Chloromethyl)thiophene: Another chloromethyl-substituted thiophene with comparable properties.
3-(Methylbutyl)thiophene: Lacks the chloromethyl group but shares the methylbutyl substitution.
Uniqueness
3-(2-(Chloromethyl)-2-methylbutyl)thiophene is unique due to the presence of both chloromethyl and methylbutyl groups on the thiophene ring
Propiedades
Fórmula molecular |
C10H15ClS |
|---|---|
Peso molecular |
202.74 g/mol |
Nombre IUPAC |
3-[2-(chloromethyl)-2-methylbutyl]thiophene |
InChI |
InChI=1S/C10H15ClS/c1-3-10(2,8-11)6-9-4-5-12-7-9/h4-5,7H,3,6,8H2,1-2H3 |
Clave InChI |
OYIFTUAVBZNCCL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC1=CSC=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


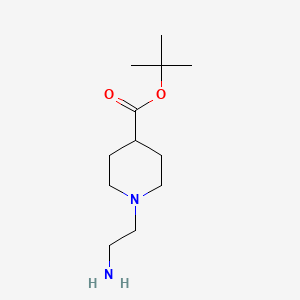
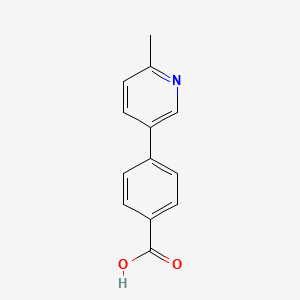
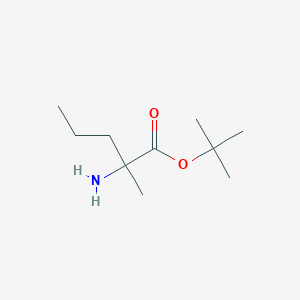
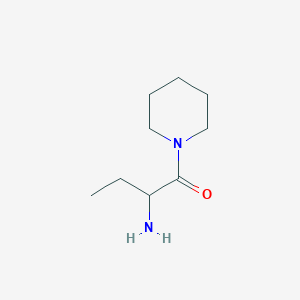
![(2S,4S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoicacid](/img/structure/B13568051.png)
![8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride](/img/structure/B13568059.png)

